2-(Dimethylamino)-5-(trifluoromethyl)benzonitrile
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Overview
Description
2-(Dimethylamino)-5-(trifluoromethyl)benzonitrile is an organic compound that features both a dimethylamino group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the benzonitrile core.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for trifluoromethylation, reducing agents for reduction reactions, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.
Scientific Research Applications
2-(Dimethylamino)-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Biology: It may be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development and pharmaceutical research.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-5-(trifluoromethyl)benzonitrile exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dimethylamino group can participate in hydrogen bonding and other interactions with biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzonitriles and dimethylamino-substituted benzonitriles. Examples include:
- 4-(Dimethylamino)benzonitrile
- 2-Trifluoromethylbenzonitrile
- 4-Trifluoromethylbenzonitrile
Uniqueness
2-(Dimethylamino)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both the dimethylamino and trifluoromethyl groups on the same benzonitrile core. This combination of functional groups imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(dimethylamino)-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-15(2)9-4-3-8(10(11,12)13)5-7(9)6-14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWMCLJYCGUIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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